"Sodium 2-(5-cyanopyridin-2-yl)acetate chemical properties"
"Sodium 2-(5-cyanopyridin-2-yl)acetate chemical properties"
Technical Whitepaper: Sodium 2-(5-Cyanopyridin-2-yl)acetate – A Critical Building Block in Medicinal Chemistry
Executive Summary
Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS 1803606-70-3) is a specialized heterocyclic building block essential for the synthesis of advanced pharmaceutical agents. Its core structure—a pyridine ring substituted with a nitrile group at the 5-position and an acetate moiety at the 2-position—serves as a versatile scaffold in drug discovery. This compound is particularly valued for its role in developing inhibitors for Dipeptidyl Peptidase-4 (DPP-4), Factor Xa, and various kinases, where the cyanopyridine motif acts as a bioisostere for carbonyls or as a critical hydrogen-bond acceptor in active sites.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and handling protocols, designed for researchers and process chemists.
Chemical Identity & Physicochemical Profile
The sodium salt form offers enhanced stability and solubility compared to its parent acid, 2-(5-cyanopyridin-2-yl)acetic acid (CAS 1211531-48-4), which is prone to decarboxylation under acidic or thermal stress.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Sodium 2-(5-cyanopyridin-2-yl)acetate |
| CAS Number | 1803606-70-3 |
| Parent Acid CAS | 1211531-48-4 |
| Molecular Formula | C₈H₅N₂NaO₂ |
| Molecular Weight | 184.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Highly soluble in water (>100 mg/mL), DMSO; sparingly soluble in EtOH, DCM. |
| Melting Point | >250 °C (Decomposes) |
| Hygroscopicity | Moderate to High (Requires desiccant storage) |
| pKa (Parent Acid) | ~3.8 (Carboxylic acid), ~1.5 (Pyridine nitrogen) |
Synthesis & Manufacturing Methodologies
The industrial synthesis of Sodium 2-(5-cyanopyridin-2-yl)acetate typically bypasses the isolation of the unstable free acid, utilizing a Nucleophilic Aromatic Substitution (SₙAr) strategy followed by controlled hydrolysis.
Core Synthetic Pathway
-
Precursor Selection : The starting material is 2-chloro-5-cyanopyridine (CAS 33252-28-7), chosen for the high reactivity of the C-2 chloride activated by the electron-withdrawing nitrile group at C-5.
-
SₙAr Coupling : The precursor reacts with a malonate diester (e.g., diethyl malonate) or an alkyl cyanoacetate in the presence of a strong base (NaH or KOtBu) in a polar aprotic solvent (DMSO or DMF).
-
Hydrolysis & Decarboxylation : The resulting intermediate undergoes basic hydrolysis. Careful pH control prevents the hydrolysis of the nitrile group (which would yield the amide or carboxylic acid).
-
Salt Formation : The final step involves treating the crude acid with stoichiometric sodium hydroxide or sodium alkoxide to precipitate the stable sodium salt.
Visualizing the Synthetic Workflow
Figure 1: Industrial synthesis route from 2-chloro-5-cyanopyridine via malonate displacement.
Reactivity & Synthetic Utility[1]
The utility of Sodium 2-(5-cyanopyridin-2-yl)acetate lies in its bifunctional nature: the carboxylate (for coupling) and the nitrile (for heterocycle formation).
A. Amide Coupling (Linker Chemistry)
The carboxylate group is readily activated (using EDC/HOBt or HATU) to form amides. This is the primary reaction used to attach the "5-cyanopyridin-2-yl" pharmacophore to amine-bearing scaffolds (e.g., pyrrolidines or piperidines) in DPP-4 inhibitors.
-
Protocol Note : The salt must be neutralized in situ with an acid (e.g., HCl in Dioxane) or used directly with a coupling reagent that tolerates carboxylate salts (e.g., HATU with excess DIPEA).
B. C-H Activation & Alkylation
The methylene group at the 2-position (alpha to the carbonyl and the pyridine ring) is acidic.
-
Reaction : Deprotonation with LDA or LiHMDS allows for alkylation, introducing substituents to increase metabolic stability or potency.
C. Nitrile Transformations
While the nitrile is usually intended to remain intact as a pharmacophore, it can be chemically modified:
-
Hydrolysis : To the primary amide (using H₂O₂/K₂CO₃).
-
Reduction : To the aminomethyl group (using H₂/Raney Ni).
-
Cyclization : Reaction with azides to form tetrazoles.
Reactivity Logic Map
Figure 2: Primary reactivity pathways and stability risks for the sodium salt.
Analytical Characterization
To ensure the integrity of the sodium salt, the following analytical methods are recommended.
1. Proton NMR (¹H-NMR) in D₂O:
-
Diagnostic Signals :
-
δ ~8.8 ppm (d, 1H) : Proton at C-6 (adjacent to nitrile).
-
δ ~8.0 ppm (dd, 1H) : Proton at C-4.
-
δ ~7.4 ppm (d, 1H) : Proton at C-3.
-
δ ~3.8 ppm (s, 2H) : Methylene protons (-CH₂-COONa).
-
-
Impurity Check: Disappearance of the singlet at ~3.8 ppm and appearance of a methyl singlet at ~2.6 ppm indicates decarboxylation to 2-methyl-5-cyanopyridine.
2. HPLC Method:
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase : A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% to 95% B.
-
Detection : UV at 254 nm (Pyridine absorption).
-
Note: The free acid will elute earlier than the decarboxylated impurity.
Handling & Safety Protocols
Storage:
-
Hygroscopicity : The sodium salt is hygroscopic. It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen), at 2-8°C.
-
Stability : Avoid exposure to strong acids, which generate the unstable free acid.
Safety Hazards:
-
Cyanide Release : While the nitrile group is stable under normal conditions, combustion or contact with strong oxidizers may release toxic cyanide fumes.
-
Irritation : Standard PPE (gloves, goggles, lab coat) is required. Treat as a skin and eye irritant (H315, H319).
References
-
Villhauer, E. B., et al. (2002).[1][2] "1-[[3-Hydroxy-1-adamantyl]amino]acetyl-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[2] Journal of Medicinal Chemistry, 46(13), 2774–2789. (Demonstrates the utility of cyanopyridine scaffolds in DPP-4 inhibitors).
-
Hattori, Y., et al. (2018). "Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors." Journal of Medicinal Chemistry, 61(17), 7710–7728. [Link]
-
ChemSrc . (2025). 2-(5-Cyanopyridin-2-yl)acetic acid CAS 1211531-48-4 Data. Retrieved from [Link]
